Synthesis and Characterization of 1-(4-Bromo-3-methylphenyl)butan-1-one: A Comprehensive Technical Guide
Synthesis and Characterization of 1-(4-Bromo-3-methylphenyl)butan-1-one: A Comprehensive Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the aromatic ketone, 1-(4-Bromo-3-methylphenyl)butan-1-one. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the strategic considerations for the synthesis via Friedel-Crafts acylation, offering a detailed experimental protocol. Furthermore, it outlines a complete characterization workflow, including spectroscopic analysis by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of analytical data are emphasized throughout to ensure scientific integrity and practical applicability.
Introduction: Strategic Importance and Physicochemical Properties
1-(4-Bromo-3-methylphenyl)butan-1-one is a substituted aromatic ketone with potential applications as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a bromo and a methyl substituent on the phenyl ring, offers multiple sites for further chemical modification, making it a versatile building block in medicinal chemistry.
Rationale for Synthesis
The strategic importance of this molecule lies in its utility in structure-activity relationship (SAR) studies. The bromo group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functionalities. The methyl group provides steric and electronic influence, and the butanoyl chain can be modified or serve as a lipophilic moiety.
Physicochemical Data
A summary of the key physicochemical properties of the target compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1266996-84-2 | [1] |
| Molecular Formula | C₁₁H₁₃BrO | [1] |
| Molecular Weight | 241.13 g/mol | [1] |
| Appearance | Expected to be a solid or oil | |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Solubility | Soluble in common organic solvents |
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The most direct and industrially scalable method for the synthesis of 1-(4-Bromo-3-methylphenyl)butan-1-one is the Friedel-Crafts acylation of 2-bromotoluene with butanoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃)[2][3].
Mechanistic Insight
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of butanoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form the acylium ion (CH₃CH₂CH₂CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻)[4][5]. The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations[5]. The electron-rich aromatic ring of 2-bromotoluene then acts as a nucleophile, attacking the acylium ion. Subsequent loss of a proton restores aromaticity and regenerates the Lewis acid catalyst, yielding the desired ketone.
Diagram 1: Mechanism of Friedel-Crafts Acylation
Caption: The two-stage mechanism of Friedel-Crafts acylation.
Regiochemical Considerations
The acylation of 2-bromotoluene is expected to yield primarily the product substituted at the 4-position (para to the bromo group). Both the bromo and methyl groups are ortho-, para-directing. However, the bromo group is deactivating due to its inductive effect, while the methyl group is activating. The directing effects of both substituents favor substitution at the 4- and 6-positions. Steric hindrance from the adjacent methyl group will likely disfavor acylation at the 3-position relative to the bromo group, and the bulky acyl group will preferentially add to the less sterically hindered 4-position, para to the bromine.
Experimental Protocol: Synthesis and Purification
This section provides a detailed, step-by-step protocol for the synthesis of 1-(4-Bromo-3-methylphenyl)butan-1-one.
Reagents and Materials
-
2-Bromotoluene
-
Butanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Safety Precautions
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Butanoyl chloride is corrosive and a lachrymator. Handle in a fume hood.
-
The reaction generates HCl gas. Ensure adequate ventilation and consider using a gas trap.
-
The reaction is exothermic. Addition of reagents should be controlled, and an ice bath should be readily available.
Synthetic Procedure
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet and a gas outlet bubbler.
-
Reagent Charging: In the reaction flask, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Acyl Chloride Addition: Cool the suspension in an ice bath (0-5 °C). Add butanoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 15-20 minutes.
-
Aromatic Substrate Addition: To this mixture, add 2-bromotoluene (1.0 equivalent) dissolved in a small amount of anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of crushed ice, followed by concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude product can be purified by one of the following methods:
-
Column Chromatography: Purify the crude oil using silica gel column chromatography with a gradient of ethyl acetate in hexane as the eluent[6][7].
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane) can be employed.
Diagram 2: Experimental Workflow for Synthesis and Purification
Caption: A streamlined workflow from reaction setup to final product characterization.
Characterization of 1-(4-Bromo-3-methylphenyl)butan-1-one
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended. For illustrative purposes, the expected data is compared with the known data for the closely related analogue, 1-(4-Bromo-3-methylphenyl)ethanone (CAS 37074-40-1)[8].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of the product.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.0-8.0 ppm): Three signals corresponding to the three protons on the aromatic ring.
-
Aliphatic Region (δ 0.9-3.0 ppm):
-
A triplet around 0.9-1.0 ppm for the terminal methyl group (-CH₃) of the butyl chain.
-
A sextet around 1.6-1.8 ppm for the methylene group (-CH₂-) adjacent to the terminal methyl.
-
A triplet around 2.8-3.0 ppm for the methylene group (-CH₂-) adjacent to the carbonyl group.
-
A singlet around 2.4 ppm for the methyl group on the aromatic ring.
-
-
-
¹³C NMR: The carbon NMR will show the number of unique carbon atoms.
-
Carbonyl Carbon: A signal around δ 198-202 ppm.
-
Aromatic Carbons: Several signals in the δ 125-145 ppm range.
-
Aliphatic Carbons: Signals in the δ 10-45 ppm range.
-
Table 2: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Carbonyl (C=O) | - | ~200.0 |
| Aromatic CHs | 7.0 - 8.0 (3H, m) | 125.0 - 140.0 |
| Aromatic C-Br | - | ~125.0 |
| Aromatic C-CH₃ | - | ~140.0 |
| Aromatic C-C=O | - | ~135.0 |
| Ar-CH₃ | ~2.4 (3H, s) | ~20.0 |
| -C(=O)-CH₂- | ~2.9 (2H, t) | ~40.0 |
| -CH₂-CH₂- | ~1.7 (2H, sextet) | ~18.0 |
| -CH₂-CH₃ | ~1.0 (3H, t) | ~14.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption will be that of the carbonyl group.
-
C=O Stretch: A strong, sharp absorption band in the range of 1680-1695 cm⁻¹ is expected for the aryl ketone. Conjugation with the aromatic ring lowers the stretching frequency compared to a saturated ketone.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
-
C-Br Stretch: A signal in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, two peaks of nearly equal intensity will be observed for the molecular ion (M⁺) and the M+2 peak, at m/z values corresponding to [C₁₁H₁₃⁷⁹BrO]⁺ and [C₁₁H₁₃⁸¹BrO]⁺.
-
Fragmentation: Common fragmentation patterns for acylbenzenes include the loss of the alkyl chain (alpha-cleavage) to form an acylium ion, and cleavage of the bond between the carbonyl group and the aromatic ring.
Conclusion
This technical guide has detailed a robust and reliable method for the synthesis of 1-(4-Bromo-3-methylphenyl)butan-1-one via Friedel-Crafts acylation. The provided experimental protocol, coupled with a comprehensive characterization strategy, offers researchers a clear pathway to obtaining and verifying this valuable chemical intermediate. The emphasis on the underlying chemical principles and safety considerations ensures that this guide is not only a set of instructions but also a tool for informed and safe scientific practice.
References
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PubChem. (n.d.). 1-(3-Bromo-4-methylphenyl)ethan-1-one. Retrieved from [Link]
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ACS Publications. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry. Retrieved from [Link]
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NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Bromo-3-methylphenyl)ethanone. Retrieved from [Link]
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SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR]. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S4. 13 C NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information (SI). Retrieved from [Link]
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YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(4-bromo-3-methylphenyl)ethanone (C9H9BrO). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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